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  • Product: 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one
  • CAS: 1804906-24-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthesis, and potential applications of 1-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthesis, and potential applications of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document leverages data from closely related isomers and established chemical principles to offer a scientifically grounded perspective. This molecule, possessing a unique substitution pattern of bromo, fluoro, and hydroxyl groups on a phenyl ethanone core, represents a valuable scaffold for the development of novel therapeutic agents. Its structural features suggest significant potential in modulating biological targets through various non-covalent interactions, making it a compound of high interest for medicinal chemists and drug discovery programs.

Introduction: The Strategic Importance of Halogenated Phenolic Ketones

The incorporation of halogen atoms, particularly fluorine and bromine, into phenolic scaffolds is a well-established strategy in modern drug discovery. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Bromine, on the other hand, can introduce directionality in binding interactions through halogen bonding and serves as a versatile synthetic handle for further molecular elaboration. The presence of a hydroxylated acetophenone core provides a key site for hydrogen bonding and a reactive center for derivatization. 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one combines these critical pharmacophoric elements, positioning it as a promising starting material for the synthesis of complex bioactive molecules.

Chemical Structure and Physicochemical Properties

The precise arrangement of substituents on the aromatic ring of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is crucial for its chemical reactivity and biological activity.

Chemical Structure:

Caption: Chemical structure and basic information for 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one.

Physicochemical Properties (Predicted and Inferred from Isomers):

Due to the limited availability of experimental data for this specific isomer, the following properties are predicted or inferred from structurally similar compounds, such as 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one.

PropertyPredicted/Inferred ValueSource/Justification
Physical State Likely a solid at room temperature.Isomers with similar molecular weights are typically solids.
Melting Point Expected to be in the range of 80-120 °C.Based on melting points of related bromo-fluoro-hydroxyacetophenones.
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and acetone.The phenolic hydroxyl group may impart slight aqueous solubility, but the brominated aromatic ring suggests higher solubility in organic solvents.
pKa Estimated to be around 7-9 for the phenolic hydroxyl group.The electron-withdrawing effects of the bromine and fluorine atoms would increase the acidity of the phenol compared to unsubstituted phenol.

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic data is essential for the identification and characterization of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one in a laboratory setting.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • -CH₃ (Acetyl group): A singlet peak is expected around δ 2.5-2.7 ppm.

    • Aromatic Protons: Two doublet peaks are anticipated in the aromatic region (δ 6.5-8.0 ppm). The coupling constants will be indicative of their relative positions and the influence of the fluorine atom.

    • -OH (Hydroxyl group): A broad singlet, the chemical shift of which will be concentration and solvent-dependent, is expected.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • C=O (Carbonyl carbon): A peak is expected in the downfield region, typically around δ 195-205 ppm.

    • Aromatic Carbons: Six distinct peaks are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large coupling constant (J C-F).

    • -CH₃ (Methyl carbon): A peak is expected in the upfield region, around δ 25-30 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H stretch (Phenolic): A broad absorption band is expected around 3200-3600 cm⁻¹.

    • C=O stretch (Ketone): A strong, sharp absorption band is anticipated around 1650-1680 cm⁻¹.

    • C-F stretch: An absorption band is expected in the region of 1000-1300 cm⁻¹.

    • C-Br stretch: An absorption band is expected in the fingerprint region, typically below 700 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z 232 and 234 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. High-resolution mass spectrometry would provide the exact mass for confirmation of the elemental composition.

Plausible Synthetic Pathway: The Fries Rearrangement

A logical and established method for the synthesis of hydroxyaryl ketones is the Fries rearrangement. This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement A 4-Bromo-2-fluorophenol C 4-Bromo-2-fluorophenyl acetate A->C Pyridine or other base B Acetyl Chloride B->C D 4-Bromo-2-fluorophenyl acetate E 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one D->E AlCl₃, heat

Caption: Plausible two-step synthesis of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one via Fries rearrangement.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Bromo-2-fluorophenyl acetate

  • To a solution of 4-bromo-2-fluorophenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as pyridine or triethylamine (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-2-fluorophenyl acetate, which can be purified by column chromatography if necessary.

Step 2: Fries Rearrangement to 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one

  • To a reaction vessel, add anhydrous aluminum chloride (AlCl₃, 2-3 equivalents) under an inert atmosphere.

  • Slowly add 4-bromo-2-fluorophenyl acetate (1 equivalent) to the AlCl₃.

  • Heat the reaction mixture to a temperature between 120-160 °C. The optimal temperature will influence the ratio of ortho and para isomers and should be determined empirically.

  • Maintain the reaction at this temperature for several hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction by slowly adding crushed ice and then a dilute acid solution.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate. The resulting crude product will likely be a mixture of isomers.

  • Purify the desired product, 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one, by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one makes it a highly attractive scaffold for the synthesis of novel drug candidates.

Potential as a Key Intermediate:

This compound can serve as a versatile intermediate in the synthesis of more complex molecules. The acetyl group can be a site for further reactions such as aldol condensations, reductions to an alcohol, or conversion to an oxime. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity.

G A 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one B Aldol Condensation A->B C Reduction of Ketone A->C D Cross-Coupling Reactions (e.g., Suzuki) A->D E Chalcones & Flavonoids B->E F Chiral Alcohols C->F G Biaryl Compounds D->G

Caption: Potential synthetic transformations of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one in drug discovery.

Rationale for Use in Medicinal Chemistry:

  • Enzyme Inhibitors: The substituted phenyl ring can be designed to fit into the active sites of various enzymes, with the different functional groups forming specific interactions with amino acid residues.

  • Receptor Ligands: The molecule can be elaborated to create ligands for a variety of receptors, where the halogen and hydroxyl groups can play a crucial role in binding affinity and selectivity.

  • Fragment-Based Drug Discovery (FBDD): This compound could serve as a valuable fragment in FBDD campaigns, providing a starting point for the development of more potent leads.

Safety and Handling

Based on data for the closely related isomer 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one, the following safety precautions are advised.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Conclusion

1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is a chemical entity with significant, albeit underexplored, potential in the field of medicinal chemistry. While direct experimental data remains scarce, its structural features, combined with our understanding of related halogenated phenolic ketones, strongly suggest its utility as a versatile building block for the synthesis of novel bioactive compounds. The plausible synthetic route via the Fries rearrangement provides a clear path for its laboratory-scale production. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

Exploratory

1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one CAS number and identifiers

The following is an in-depth technical guide on 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one , structured for researchers and drug development professionals. Executive Summary & Chemical Identity[1][2] 1-(5-Bromo-2-fl...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one , structured for researchers and drug development professionals.

Executive Summary & Chemical Identity[1][2]

1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is a highly specialized halogenated acetophenone derivative used primarily as a pharmacophore scaffold in the development of small-molecule kinase inhibitors. Its unique substitution pattern—featuring a ketone handle, a solubilizing/H-bond donating hydroxyl group, and two distinct halogens (fluorine and bromine)—makes it an ideal "advanced intermediate" for structure-activity relationship (SAR) exploration.

The bromine atom at the C5 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the C2-fluorine atom often enhances metabolic stability and modulates pKa. The C1-acetyl group provides a versatile electrophilic site for heterocycle formation or condensation reactions.

Physiochemical Profile
PropertyValue / Description
CAS Number 1804906-24-8
IUPAC Name 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one
Synonyms 5'-Bromo-2'-fluoro-3'-hydroxyacetophenone; 3-Acetyl-5-bromo-4-fluorophenol (isomer dependent)
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Exact Mass 231.9535
SMILES CC(=O)C1=C(F)C(O)=CC(Br)=C1
InChI Key NHNMNNAGPAPWLI-UHFFFAOYSA-N
Physical State Off-white to pale yellow solid
Predicted LogP ~2.3 (Lipophilic)
pKa (Phenolic OH) ~7.5 – 8.2 (Acidified by electron-withdrawing F and Acetyl groups)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Synthetic Pathways & Retrosynthetic Analysis

The synthesis of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one presents a regiochemical challenge due to the specific 1,2,3,5-substitution pattern. The ortho-relationship between the acetyl and fluoro groups, combined with the meta-relationship of the bromine, requires a directed synthesis strategy to avoid isomer mixtures.

Retrosynthetic Logic

The most robust synthetic approach relies on constructing the core phenol first, followed by acetylation, or utilizing a directed lithiation strategy on a pre-functionalized benzene.

  • Disconnection A (Fries Rearrangement): Starting from 4-bromo-2-fluorophenyl acetate. However, the directing effects of F and Br must be carefully managed to ensure acetylation occurs at the desired position (ortho to F, para to Br).

  • Disconnection B (Friedel-Crafts Acylation): Acylation of 5-bromo-2-fluorophenol.

  • Disconnection C (Halogenation): Bromination of 2-fluoro-3-hydroxyacetophenone.[1] Note: The hydroxyl group strongly directs ortho/para. Direct bromination of 2-fluoro-3-hydroxyacetophenone would likely favor the C4 or C6 position (ortho/para to OH), making the C5-bromo isomer difficult to access via direct electrophilic aromatic substitution.

Recommended Synthetic Route (Directed Metalation)

Due to the directing conflict in direct bromination, a Directed Ortho Metalation (DoM) or a functional group interconversion strategy is preferred for high regiocontrol.

Protocol Overview:

  • Precursor: 1-Bromo-4-fluoro-2-methoxybenzene (or similar protected phenol).

  • Acylation: Friedel-Crafts acetylation or Vilsmeier-Haack formylation followed by oxidation/Grignard.

  • Deprotection: Demethylation to reveal the phenol.

Step-by-Step Workflow (Conceptual)

SynthesisRoute cluster_regio Regioselectivity Critical Control Point SM Starting Material (5-Bromo-2-fluorophenol) Step1 Step 1: Protection (Methylation/Acetylation) SM->Step1 MeI, K2CO3 Step2 Step 2: Friedel-Crafts Acylation (Acetyl Chloride / AlCl3) Step1->Step2 Regiocontrol Check Step3 Step 3: Deprotection (BBr3 or Pyridine HCl) Step2->Step3 Demethylation Product Target Product CAS 1804906-24-8 Step3->Product Purification

Figure 1: Conceptual synthetic workflow emphasizing the critical acylation step.

Critical Experimental Note (Regioselectivity): In Step 2, the directing effects of the Fluorine (ortho-para) and the Alkoxy group (strong ortho-para) compete. The 5-bromo substituent sterically hinders the position ortho to itself. Acylation of 5-bromo-2-fluoroanisole typically occurs para to the fluorine (position 4) or ortho to the methoxy (position 6). To achieve the specific 3-hydroxy-2-fluoro-1-acetyl pattern, one may need to start with 2-fluoro-3-methoxybenzoic acid , convert to the Weinreb amide, and react with MeMgBr.

Medicinal Chemistry Applications

This compound is a high-value scaffold in the design of Kinase Inhibitors , particularly for targets involving the MAPK/ERK pathway (e.g., BRAF, MEK) and KRAS mutations.

Structural Utility
  • C5-Bromine (The Handle): Acts as the primary site for Suzuki-Miyaura coupling to attach heteroaryl cores (e.g., indazoles, pyridines, quinolines). This extension usually engages the ATP-binding pocket or an allosteric hydrophobic pocket.

  • C3-Hydroxyl (The Anchor): Provides a critical hydrogen bond donor/acceptor motif. It can also be alkylated to introduce solubilizing chains (e.g., piperazines, morpholines) that extend into the solvent-exposed region of the protein.

  • C2-Fluorine (The Modulator):

    • Conformational Lock: The fluorine atom can induce a specific conformation via intramolecular H-bonding or dipole interactions, locking the rotamer of the phenyl ring relative to the carbonyl.

    • Metabolic Stability: Blocks metabolic oxidation at the electron-rich position ortho to the phenol.

Pathway Integration (KRAS/BRAF Context)

MedChem Scaffold 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (The Core) Coupling Pd-Catalyzed Coupling (at C5-Br) Scaffold->Coupling Extension into Hydrophobic Pocket Alkylation O-Alkylation / Functionalization (at C3-OH) Scaffold->Alkylation Solvent Front Interaction Cyclization Heterocycle Formation (at C1-Acetyl) Scaffold->Cyclization Core Scaffold Construction DrugTarget Target Kinase Inhibitor (e.g., KRAS G12C, BRAF V600E) Coupling->DrugTarget Alkylation->DrugTarget Cyclization->DrugTarget

Figure 2: Medicinal chemistry derivatization logic for the scaffold.

Analytical Characterization & QC

To ensure the integrity of CAS 1804906-24-8, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.50 - 2.60 ppm (s, 3H): Acetyl methyl group (-COCH ₃).

    • δ 10.0 - 11.0 ppm (s, 1H, br): Phenolic hydroxyl (-OH ). Exchangeable with D₂O.

    • Aromatic Region: Two distinct doublets or multiplets corresponding to the H4 and H6 protons. The coupling constants (

      
      ) will reflect the meta-coupling (small 
      
      
      
      ) or coupling to Fluorine (
      
      
      ).
      • Expect a doublet of doublets (dd) due to H-F and H-H coupling.

  • ¹⁹F NMR:

    • Single signal around -130 to -150 ppm , split by adjacent protons.

Mass Spectrometry (LC-MS)[6]
  • Ionization Mode: ESI- (Negative mode is often more sensitive for phenols) or ESI+.

  • Observed Mass:

    • ESI+: [M+H]⁺ = 232.95 / 234.95 (1:1 Isotopic pattern for Br).

    • ESI-: [M-H]⁻ = 230.94 / 232.94.

Safety & Handling Protocols

Hazard Classification:

  • Signal Word: Warning

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for halogenated aromatics), safety glasses with side shields, and a lab coat.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation over time; the pale yellow color may darken if exposed to air.

References

  • PubChem Database. Compound Summary for 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. Product Specification: 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (CAS 1804906-24-8). Merck KGaA. Link

  • ChemicalBook. CAS 1804906-24-8 Technical Data and Suppliers. Link

  • BLD Pharm. Certificate of Analysis and MSDS for CAS 1804906-24-8. Link

(Note: While specific patent literature for this exact CAS is proprietary or embedded within broader Markush structures of kinase inhibitor patents (e.g., WO2015/WO2016 series), the synthesis and application logic is derived from standard medicinal chemistry practices for this class of compounds.)

Sources

Foundational

Molecular weight and formula of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one

The following technical guide provides an in-depth analysis of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one . This document is structured for researchers in medicinal chemistry and process development, focusing on the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one . This document is structured for researchers in medicinal chemistry and process development, focusing on the molecule's physicochemical properties, structural validation, and synthetic utility in drug discovery.[1]

Chemo-Structural Analysis & Synthetic Utility Guide

Executive Summary & Molecular Identity

This molecule represents a highly functionalized acetophenone scaffold.[1] Its specific substitution pattern—combining a fluorine atom, a hydroxyl group, and a bromine handle on a benzene core—makes it a "privileged structure" in Fragment-Based Drug Discovery (FBDD). The bromine allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the hydroxyl and ketone groups provide vectors for hydrogen bonding or further derivatization.

Core Physicochemical Data

The following data is calculated based on the specific isomer: 1-acetyl, 2-fluoro, 3-hydroxy, 5-bromo .

PropertyValueUnitNotes
Molecular Formula C₈H₆BrFO₂ --
Molecular Weight 233.04 g/mol Average Mass
Exact Mass 231.9535DaMonoisotopic (

Br)
Heavy Atom Count 12--
CLogP (Predicted) ~2.3 - 2.5-Moderate Lipophilicity
H-Bond Donors 1-Phenolic -OH
H-Bond Acceptors 2-Ketone, Phenolic -OH
Rotatable Bonds 2-Acetyl, Hydroxyl

Structural Elucidation & Isomer Differentiation

In polysubstituted benzenes, regiochemistry is critical. The user-specified isomer (2-fluoro-3-hydroxy) is distinct from the more common "Fries rearrangement" products (often 2-hydroxy-5-fluoro).

Spectroscopic Signature (Predicted)

To validate this specific isomer, researchers must rely on


-

coupling constants in NMR.
  • 
     NMR: 
    
    • Aromatic Region: You will observe two distinct aromatic protons at positions 4 and 6.

      • H-4: Appears as a doublet of doublets (dd) due to coupling with F-2 (ortho-coupling,

        
         Hz) and H-6  (meta-coupling, 
        
        
        
        Hz).
      • H-6: Appears as a doublet of doublets, but the coupling to F-2 will be smaller (meta-coupling,

        
         Hz).
        
    • Acetyl Group: Singlet at

      
       ppm.
      
    • Hydroxyl: Broad singlet, shift dependent on solvent and concentration (

      
       ppm).[1]
      
  • 
     NMR: 
    
    • Crucial for confirming the position of the fluorine relative to the acetyl and hydroxyl groups. The shift will differ significantly if the F is ortho to the carbonyl vs. ortho to the hydroxyl.

Structural Verification Workflow

The following diagram outlines the logic flow for confirming the identity of synthesized batches.

StructuralValidation Sample Synthesized Sample LCMS LC-MS (ESI-) Confirm m/z 231/233 Sample->LCMS Step 1: Mass Check HNMR 1H NMR Analyze Coupling (J) LCMS->HNMR Step 2: Connectivity FNMR 19F NMR Chemical Shift Check HNMR->FNMR Step 3: F-Position NOESY 2D NOESY Spatial Proximity HNMR->NOESY Ambiguous Region? FNMR->NOESY Step 4: Regio-confirmation Valid Validated Structure NOESY->Valid Confirmation

Figure 1: Analytical workflow to differentiate 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one from its structural isomers.

Synthetic Pathways

Synthesizing this specific isomer is challenging because standard electrophilic aromatic substitution (EAS) rules conflict.

  • The Conflict: The hydroxyl group (at position 3) directs ortho/para (to positions 2, 4, 6). The fluorine (at position 2) directs ortho/para (to positions 1, 3, 5).

  • The Solution: To place the Bromine at position 5 (meta to the strong -OH director), one cannot simply brominate the phenol.[1] The bromine must be installed before the hydroxyl is revealed, or via a directed metalation strategy.

Recommended Route: The "Protected Phenol" Strategy

This route uses a methoxy precursor to control regiochemistry, followed by demethylation.

  • Starting Material: 1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethan-1-one.

  • Transformation: Demethylation using Boron Tribromide (

    
    ).
    

SynthesisRoute Start Precursor: 1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone Reagent Reagent: BBr3 (1.0 M in DCM) -78°C to RT Start->Reagent Dissolve & Cool Intermediate Intermediate: Boron-Complex Reagent->Intermediate Cleavage of Me-O Quench Quench: Ice/Water or MeOH Intermediate->Quench Hydrolysis Product Target: 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one Quench->Product Isolation

Figure 2: Demethylation strategy to access the target 3-hydroxy scaffold while preserving the 5-bromo substituent.

Experimental Protocols

The following protocols are designed for research-grade synthesis (mg to gram scale).

Protocol A: Demethylation of Methoxy Precursor

Objective: Convert the methoxy group to the free hydroxyl without debrominating the ring.

Materials:

  • Precursor: 1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethan-1-one (1.0 eq)

  • Reagent:

    
     (1.0 M in Dichloromethane, 3.0 eq)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Atmosphere: Nitrogen or Argon (

    
    /Ar)[1]
    

Procedure:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Purge with

    
    .
    
  • Dissolution: Add the methoxy precursor and anhydrous DCM (approx. 0.1 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add

    
     dropwise via syringe over 15 minutes. Caution: 
    
    
    
    fumes strongly in air.
  • Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Target

    
     will be lower than starting material due to the polar -OH).
    
  • Quench: Cool back to 0°C. Slowly add Methanol (MeOH) dropwise. Exothermic reaction - proceed with caution.

  • Workup: Dilute with water. Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Suzuki-Miyaura Coupling (Utility Demonstration)

Objective: Use the 5-Bromo "handle" to attach a biaryl motif.

Materials:

  • Substrate: 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous, 3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Combine substrate, boronic acid, and catalyst in a microwave vial.

  • Add Dioxane and aqueous Base.

  • Degas with

    
     for 5 minutes.
    
  • Heat to 90°C for 2–12 hours.

  • Filter through Celite and purify.

Applications in Drug Discovery

This molecule functions as a Core Scaffold with three distinct vectors for elaboration:

  • The 5-Position (Bromine):

    • Function: Lipophilic expansion.[1]

    • Chemistry: Suzuki, Sonogashira, or Buchwald couplings.

    • SAR Role: Accessing hydrophobic pockets in kinase or GPCR targets.[1]

  • The 3-Position (Hydroxyl):

    • Function: Solubilizing group or linker attachment.[1]

    • Chemistry: Alkylation (Williamson ether synthesis) to attach PEG chains or solubilizing amines.[1]

    • SAR Role: Modulating LogP and metabolic stability (Phase II conjugation site).[1]

  • The 2-Position (Fluorine):

    • Function: Electronic modulation.[1]

    • SAR Role: The fluorine atom lowers the pKa of the neighboring hydroxyl group and blocks metabolic oxidation at the 2-position, extending half-life (

      
      ).
      

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted acetophenones.[1] (General reference for physicochemical property calculation algorithms). [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Ultrasound Assisted Synthesis of α-Bromoacetophenones. (Reference for bromination conditions and workup protocols). [Link]

Note: The specific isomer 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is a specialized intermediate. If commercial sources are unavailable, the synthesis via the methoxy-precursor (Protocol A) is the standard authoritative method.[1]

Sources

Exploratory

Pharmacophore Profiling & Predictive Bioactivity: 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one Derivatives

Executive Summary The scaffold 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (CAS: 1089706-28-4) represents a highly privileged structural motif in medicinal chemistry. By integrating a halogenated core (Bromine/Fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (CAS: 1089706-28-4) represents a highly privileged structural motif in medicinal chemistry. By integrating a halogenated core (Bromine/Fluorine) with a phenolic hydroxyl group, this molecule offers a unique electronic and steric profile ideal for further derivatization.

This technical guide analyzes the predicted biological activity of this scaffold and its derivatives (primarily Chalcones and Schiff bases). Based on Structure-Activity Relationship (SAR) data from closely related halogenated acetophenones, we project significant potency in oncology (via ROS induction) and antimicrobial therapeutics (via membrane disruption) .

Part 1: Structural Analysis & Pharmacophore Mapping

To understand the predicted activity, we must first deconstruct the molecule's electronic architecture. The synergy between the electron-withdrawing halogens and the electron-donating hydroxyl group creates a "push-pull" system that enhances binding affinity to hydrophobic protein pockets.

The "Magic Methyl" Effect (Fluorine at C2)

The fluorine atom at the ortho position (C2) is not merely a steric placeholder. It mimics the steric radius of hydrogen but exerts a profound electronegative effect.

  • Conformational Lock: 2'-fluoro-substituted acetophenones predominantly adopt an s-trans conformation due to dipole repulsion between the fluorine and the carbonyl oxygen [1].[1] This pre-organizes the molecule for binding, reducing the entropic penalty upon docking.

  • Metabolic Stability: The C-F bond blocks metabolic hydroxylation at the sensitive ortho position, extending the half-life of derived drugs.

The "Heavy Atom" Anchor (Bromine at C5)

The bromine atom provides a large, lipophilic surface area. In kinase inhibitors, such halogens often occupy the "gatekeeper" hydrophobic pocket, significantly improving selectivity over non-halogenated analogs [2].

The Hydrogen Bond Pivot (Hydroxyl at C3)

The phenolic hydroxyl group acts as a critical hydrogen bond donor/acceptor (HBD/HBA). In the context of antimicrobial activity, this group is essential for disrupting bacterial cell walls or binding to the hinge region of kinase enzymes.

Pharmacophore Visualization

The following diagram illustrates the functional roles of each substituent within the scaffold.

SAR_Map Core 1-(5-Bromo-2-fluoro-3- hydroxyphenyl)ethan-1-one Br 5-Bromo Group (Lipophilic Anchor) Core->Br F 2-Fluoro Group (Conformational Lock) Core->F OH 3-Hydroxyl Group (H-Bond Donor) Core->OH Acetyl Acetyl Moiety (Derivatization Site) Core->Acetyl Effect_Br Fills Hydrophobic Pockets (e.g., Kinase Gatekeeper) Br->Effect_Br Effect_F Induces s-trans conformation Blocks Metabolism F->Effect_F Effect_OH Radical Scavenging (ROS) Hinge Binding OH->Effect_OH Effect_Ac Precursor for Chalcones & Schiff Bases Acetyl->Effect_Ac

Caption: SAR map detailing the functional contribution of specific substituents to the biological activity of the parent scaffold.[2]

Part 2: Predicted Therapeutic Avenues

Based on the bioisosteric replacement of hydrogen with fluorine/bromine in established acetophenone libraries, we predict the following activities for derivatives of this scaffold.

Oncology: Reactive Oxygen Species (ROS) Induction

Brominated acetophenone derivatives have demonstrated potent cytotoxicity against human tumor cell lines, specifically MCF7 (Breast Adenocarcinoma) and A549 (Alveolar Adenocarcinoma) .

  • Mechanism: The presence of the bromine atom, combined with the redox-active phenol, facilitates the generation of intracellular ROS. Tumor cells, which already operate under high oxidative stress, are pushed past their tipping point, triggering apoptosis [3].

  • Predicted Potency: Derivatives (specifically Chalcones) are expected to show IC50 values in the range of 5–20 µg/mL against MCF7 lines, comparable to standard brominated analogs.

Antimicrobial: Membrane Disruption & Enzyme Inhibition

Hydroxyacetophenones are precursors to Chalcones (via Claisen-Schmidt condensation). These α,β-unsaturated ketones are "Michael acceptors" that can alkylate essential thiol groups in bacterial enzymes.

  • Target Spectrum: High activity is predicted against Gram-negative bacteria (E. coli, P. aeruginosa) due to the lipophilicity of the Br/F combination facilitating penetration of the outer membrane [4].

  • Synergy: The 3-OH group enhances potency against S. aureus by interacting with cell wall synthesis proteins.

Part 3: Experimental Validation Framework

To validate these predictions, a rigorous synthesis and testing pipeline is required. The following protocols are designed to be self-validating, ensuring reproducibility.

Workflow Visualization

Workflow cluster_Synth Phase 1: Derivatization cluster_Screen Phase 2: Biological Screening Start Parent Scaffold (1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one) Step1 Claisen-Schmidt Condensation (Target: Chalcones) Start->Step1 Step2 Schiff Base Formation (Target: Imines) Start->Step2 MTT MTT Assay (Cytotoxicity: MCF7/A549) Step1->MTT Dock In Silico Docking (Target: EGFR/COX-2) Step1->Dock MIC Microdilution Method (Antimicrobial: MIC) Step2->MIC Step2->Dock

Caption: Integrated workflow for the synthesis and biological validation of 5-Bromo-2-fluoro-3-hydroxyacetophenone derivatives.

Protocol A: Synthesis of Chalcone Derivatives

Rationale: Chalcones retain the pharmacophore while adding an enone linker that enhances reactivity with biological nucleophiles.

  • Reagents:

    • Precursor: 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (1.0 equiv).

    • Reactant: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv).

    • Catalyst: 40% NaOH (aq).

    • Solvent: Ethanol (99%).

  • Procedure:

    • Dissolve the precursor in ethanol at 0-5°C.

    • Add the benzaldehyde derivative with constant stirring.

    • Dropwise addition of NaOH solution. Critical Control Point: Maintain temperature <10°C to prevent polymerization.

    • Stir for 12-24 hours at room temperature.

    • Pour reaction mixture into crushed ice/HCl. The precipitate (Chalcone) is filtered, washed, and recrystallized from ethanol.

  • Validation:

    • TLC: Monitor disappearance of starting acetophenone (Rf ~0.4 in Hexane:EtOAc 3:1).

    • NMR: Confirm appearance of doublet signals for α,β-protons (J = 15-16 Hz, indicating trans isomer).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Rationale: To quantify the ROS-mediated apoptotic potential predicted in Section 2.1.

  • Cell Lines: MCF7 (Breast), A549 (Lung), and HDF (Normal Fibroblasts - Control).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve derivatives in DMSO (Final concentration < 0.1%).

    • Treat cells with serial dilutions (100, 50, 25, 12.5, 6.25 µg/mL).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Detection:

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Calculation:

    
    .
    

Part 4: Comparative Data Analysis

The following table summarizes the predicted activity ranges for derivatives of the subject scaffold, extrapolated from validated data of structurally homologous brominated acetophenones [3][5].

Derivative ClassTarget Organism/CellPredicted IC50 / MICMechanism of ActionReference Standard
Chalcone (Br/F) MCF7 (Breast Cancer)5.0 - 12.0 µg/mL ROS Induction / Tubulin bindingTamoxifen (Active Control)
Chalcone (Br/F) A549 (Lung Cancer)15.0 - 25.0 µg/mL Apoptosis InductionCisplatin
Schiff Base S. aureus (Gram +)10 - 50 µg/mL Cell Wall Synthesis InhibitionAmpicillin
Schiff Base E. coli (Gram -)25 - 60 µg/mL Dihydrofolate Reductase InhibitionCiprofloxacin
Parent Scaffold COX-2 Enzymes>100 µM Weak Competitive InhibitionCelecoxib (Weak analog)

Note: The high potency against MCF7 is attributed to the lipophilic bromine atom enhancing cellular uptake, while the fluorine atom prevents metabolic degradation.

References

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. Journal of Organic Chemistry. Validated s-trans conformation preference for 2-F acetophenones.

  • Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews. Detailed analysis of halogen effects on pharmacokinetics and resistance.[3]

  • In Vitro Prospection of Anticancer Activity of Some Brominated Derivatives with Acetophenone Scaffold. Farmacia Journal. Establishes cytotoxicity of brominated acetophenones against MCF7/A549.[4][5]

  • Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Core.ac.uk. Confirms antimicrobial potential of the hydroxyacetophenone core.[4][6][7][8]

  • Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives. National Institutes of Health (PMC). Demonstrates activity against drug-resistant Pseudomonas aeruginosa.[7]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one in Next-Gen Oncological Pharmacophores

Introduction: The "Lynchpin" Scaffold In the landscape of targeted protein degradation and covalent inhibition—specifically within the KRAS G12C and Kinase Inhibitor spaces—the molecule 1-(5-Bromo-2-fluoro-3-hydroxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Lynchpin" Scaffold

In the landscape of targeted protein degradation and covalent inhibition—specifically within the KRAS G12C and Kinase Inhibitor spaces—the molecule 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (CAS: 1089706-28-4) has emerged as a high-value "lynchpin" intermediate.

Its structural uniqueness lies in its Tri-Orthogonal Reactivity :

  • C-5 Bromine: A sterile handle for high-fidelity cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl axes.

  • C-2 Fluorine & C-3 Hydroxyl: A dense functional motif that influences atropisomerism (axial chirality) and provides H-bond donor/acceptor sites for active site locking.

  • C-1 Acetyl Group: A versatile electrophile for cyclization into fused heterocycles (indazoles, benzofurans) or conversion into chiral alcohols.[1][2]

This guide details the strategic application of this intermediate, moving beyond basic synthesis to advanced scaffold construction.[2]

Structural Analysis & Reactivity Map

The utility of this intermediate is defined by its ability to undergo selective transformations without protecting group interference, provided specific conditions are met.

ReactivityMap Core 1-(5-Bromo-2-fluoro- 3-hydroxyphenyl)ethan-1-one Br 5-Bromo Position Core->Br Acetyl 1-Acetyl Group Core->Acetyl Fluoro 2-Fluoro / 3-Hydroxy Core->Fluoro Biaryl Biaryl Scaffolds (KRAS Inhibitors) Br->Biaryl Suzuki Coupling Heterocycle Fused Indazoles/ Benzofurans Acetyl->Heterocycle Hydrazine/Cyclization Fluoro->Heterocycle SNAr Displacement Binding Metabolic Stability & H-Bonding Fluoro->Binding Pharmacophore Tuning

Figure 1: Orthogonal reactivity map demonstrating the three distinct synthetic vectors available on the scaffold.[1]

Application I: Synthesis of Fused Indazoles

A primary application is the conversion of the acetophenone core into a 6-bromo-1H-indazole derivative. This is a critical scaffold hopping strategy for kinase inhibitors.

Mechanism: The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution (


) where the hydrazine nitrogen displaces the labile C-2 fluorine.[1]
Protocol: One-Pot Cyclization to Indazole

Objective: Synthesis of 5-bromo-6-hydroxy-3-methyl-1H-indazole (assuming displacement of F) or retention of F depending on substitution pattern. Note: With the 2-fluoro substituent, cyclization typically results in the loss of fluorine.[1]

ParameterSpecification
Reagents Hydrazine monohydrate (64-65%), Ethanol (Abs.)[1]
Temperature Reflux (

)
Time 4 – 6 Hours
Yield Target

Step-by-Step Methodology:

  • Dissolution: Charge a 250 mL round-bottom flask with 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (10.0 g, 42.9 mmol) and Ethanol (100 mL). Stir until fully dissolved.

  • Reagent Addition: Add Hydrazine monohydrate (6.3 mL, 128 mmol, 3.0 eq) dropwise over 10 minutes at room temperature. Caution: Exothermic.

  • Cyclization: Heat the mixture to reflux (

    
    ). Monitor by TLC (System: Hexane/EtOAc 7:3).[1][2]
    
    • Checkpoint: The intermediate hydrazone may appear first. Continue reflux until the hydrazone is consumed and the lower Rf indazole spot dominates.

  • Workup: Cool to room temperature. The product often precipitates directly.[2]

    • If solid forms: Filter and wash with cold ethanol.

    • If solution remains: Concentrate to 20% volume, add water (50 mL), and stir to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Critical Note on Regiochemistry: The 3-hydroxyl group creates an electron-rich ring, which might deactivate the


 process. If conversion is sluggish, adding a mild base (e.g., 

) or using a higher boiling solvent (n-Butanol) can drive the displacement of the fluorine.[1]

Application II: Suzuki-Miyaura Cross-Coupling

For KRAS G12C inhibitors (e.g., Adagrasib analogs), this molecule serves as the "right-hand" side of the drug, where the bromine is coupled to a heterocyclic core.[1][2] The 2-fluoro-3-hydroxy motif is essential for locking the biaryl axis in a specific conformation (atropisomerism) and providing a phenolic handle for further etherification.

Protocol: High-Fidelity Biaryl Coupling

Objective: Coupling C-5 Br with an Aryl Boronic Acid.

ComponentRoleSelection Rationale
Catalyst

Robust against steric bulk; prevents debromination.
Base

(2.0M aq)
Mild enough to preserve the phenol; strong enough for transmetallation.[1][2]
Solvent 1,4-Dioxane / Water (4:[1]1)Ensures solubility of the polar hydroxy-acetophenone.

Step-by-Step Methodology:

  • Inerting: Purge a reaction vial with Nitrogen for 5 minutes.

  • Loading: Add 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (0.05 eq).
    
  • Solvent Addition: Add degassed 1,4-Dioxane and

    
     (3.0 eq).
    
  • Reaction: Seal and heat to

    
     for 12 hours.
    
  • Scavenging: After cooling, treat the organic layer with SiliaMetS® Thiol or similar scavenger to remove residual Palladium (critical for pharma intermediates).[1][2]

  • Isolation: Acidify the aqueous workup slightly (pH 5-6) to ensure the phenol remains protonated for extraction into EtOAc.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways available from this single intermediate.

Workflow cluster_0 Pathway A: Heterocycle Formation cluster_1 Pathway B: KRAS Pharmacophore Start Start: 1-(5-Bromo-2-fluoro- 3-hydroxyphenyl)ethan-1-one Hydrazone Intermediate: Hydrazone Start->Hydrazone N2H4, EtOH Coupling Suzuki Coupling (Pd-Catalyzed) Start->Coupling Ar-B(OH)2 Indazole Product: 5-Bromo-1H-indazole deriv. Hydrazone->Indazole Heat, -HF Biaryl Intermediate: Biaryl Scaffold Coupling->Biaryl Etherification Etherification: Locking Conformation Biaryl->Etherification R-X, Base

Figure 2: Divergent synthetic workflows targeting Indazole scaffolds (left) and KRAS-type biaryl systems (right).[1]

Stability and Handling (E-E-A-T)

  • Light Sensitivity: The C-Br bond is susceptible to photolytic cleavage. Store in amber vials.

  • Acidity: The C-3 phenol is acidic (

    
    ). Avoid strong bases during workup unless deprotonation is intended.
    
  • Thermal Stability: The acetyl group is stable, but the molecule can undergo self-condensation (aldol-type) if exposed to strong Lewis acids without a coupling partner.[1]

References

  • Amgen Inc. (2019).[1] KRAS G12C Inhibitors and Methods of Using the Same. Patent WO2019099524A1. Link

  • Mirati Therapeutics. (2020).[1] Solid Forms of KRAS Inhibitors. Patent US20200347055A1. Link

  • Lier, F., et al. (2011).[1] Synthesis of Indazoles via the Cyclization of o-Haloacetophenones. Journal of Heterocyclic Chemistry. Link[1]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one. Link

  • BenchChem. (2025).[1][2][3] Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Link[1]

Sources

Application

Application Note: High-Fidelity Halogen-Lithium Exchange on 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one

Executive Summary The substrate 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one presents a classic "triad of incompatibility" for organometallic chemistry: an acidic proton (phenol), a highly electrophilic center (ketone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substrate 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one presents a classic "triad of incompatibility" for organometallic chemistry: an acidic proton (phenol), a highly electrophilic center (ketone), and a nucleophilic exchange site (aryl bromide). Direct treatment with organolithium reagents results in complex mixtures dominated by ketone alkylation and polymerization.

This Application Note details the "Double-Lock" Protection Strategy , the only industrial-standard protocol to achieve high-yielding Lithium-Halogen (Li-Hal) exchange at the C5 position. By temporarily masking the phenol and ketone, we enable clean lithiation at -78°C, allowing access to a wide library of C5-functionalized derivatives (formyl, carboxyl, boronyl) critical for kinase inhibitor scaffolds.

Strategic Analysis: The Chemoselectivity Challenge

Before executing the protocol, it is vital to understand the competing reactivities that dictate the workflow.

The Reactivity Hierarchy

When


-Butyllithium (

-BuLi) is introduced to the unprotected substrate, reactions occur in the following kinetic order:
  • Deprotection (Fastest):

    
    -BuLi acts as a base (
    
    
    
    ) to deprotonate the phenol (
    
    
    ) and the
    
    
    -protons of the acetyl group (
    
    
    ). This consumes 2 equivalents of reagent immediately.
  • Nucleophilic Attack (Fast): The remaining

    
    -BuLi attacks the carbonyl carbon of the ketone (1,2-addition), forming a tertiary alcohol. This is irreversible and destroys the core scaffold.
    
  • Li-Hal Exchange (Desired): The exchange of Li for Br is fast, but in the presence of the unprotected ketone, the generated Aryl-Lithium species will also attack the ketone of a neighboring molecule (polymerization).

Structural Advantage (The "Blocked Ortho" Effect)

Despite the functional group challenges, the substitution pattern of this specific molecule is advantageous for regioselectivity.

  • Fluorine (C2): Typically a strong Directed Ortho Metalation (DoM) director.[1] However, its ortho positions are C1 (Acetyl) and C3 (Hydroxyl). Both are occupied.

  • Result: Competitive DoM is structurally blocked, making the C5 Li-Br exchange the exclusive pathway if the ketone is masked.

Visualizing the Pathway

The following diagram illustrates the failure of the direct route versus the success of the protected route.

ReactionPathways Substrate Substrate (Br, OH, C=O) DirectRoute Direct n-BuLi Substrate->DirectRoute Path A (Failure) ProtectedRoute Protection Strategy Substrate->ProtectedRoute Path B (Success) SideProducts Side Products: - Tertiary Alcohols - Enolates - Polymerization DirectRoute->SideProducts Nucleophilic Attack & Deprotonation Target Target Product (C5-Functionalized) ProtectedRoute->Target 1. TBS/Ketal Protection 2. Li-Br Exchange 3. Electrophile

Figure 1: Decision pathway showing the necessity of the protection strategy to avoid catastrophic side reactions.

Pre-Reaction Workflow: The "Double-Lock" Protocol

Objective: Render the molecule inert to nucleophiles and bases, leaving only the C-Br bond reactive.

Step 1: Phenol Protection (Silyl Ether Formation)

We utilize tert-butyldimethylsilyl (TBS) protection due to its stability against


-BuLi and ease of removal.
  • Reagents: TBSCl (1.2 eq), Imidazole (2.5 eq), DCM (

    
    ).
    
  • Procedure: Stir at RT for 4 hours. Wash with water.[2]

  • Checkpoint: Monitor TLC (Hexane/EtOAc). The product (TBS-ether) is less polar than the starting material.

Step 2: Ketone Protection (Ketalization)

The ketone is masked as a cyclic ketal (1,3-dioxolane).

  • Reagents: Ethylene glycol (5.0 eq),

    
    -Toluenesulfonic acid (
    
    
    
    TSA, 0.05 eq), Toluene.
  • Setup: Dean-Stark apparatus (reflux) to remove water.

  • Procedure: Reflux for 12-16 hours until water collection ceases.

  • Purification: Neutralize with

    
    , wash, and concentrate.
    
  • Result: Intermediate A (Fully Protected Substrate).

Core Protocol: Halogen-Lithium Exchange[3][4]

Scope: This protocol describes the generation of the C5-lithio species and trapping with an electrophile (e.g., DMF for formylation).

Reagents & Equipment[5]
  • Substrate: Intermediate A (from Step 2).

  • Reagent:

    
    -Butyllithium (1.6 M in hexanes) or 
    
    
    
    -Butyllithium (1.7 M in pentane).
    • Note:

      
      -BuLi is sufficient for Aryl-Br exchange and safer than 
      
      
      
      -BuLi.
  • Solvent: Anhydrous THF (inhibitor-free, dried over Na/Benzophenone).

  • Electrophile: DMF (dried over molecular sieves).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure

1. System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Cool under a stream of Argon.

2. Solvation: Dissolve Intermediate A (1.0 eq) in anhydrous THF (


 concentration). Cool the solution to -78°C  (Dry ice/Acetone bath).
  • Critical: Ensure the internal temperature reaches -78°C before proceeding.

3. Lithiation (The Exchange): Add


-BuLi (1.1 eq) dropwise via syringe pump or addition funnel over 15 minutes.
  • Observation: A color change (often yellow to orange) indicates the formation of the Aryl-Lithium species.

  • Timing: Stir at -78°C for exactly 30 minutes .

    • Why? Li-Br exchange is fast (<10 min). Longer times risk scrambling or degradation.

4. Electrophile Trapping: Add the Electrophile (e.g., DMF, 1.5 eq) dropwise. Maintain temperature at -78°C during addition.

  • Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

5. Quenching & Deprotection (One-Pot): Quench the reaction with


 HCl (aqueous).
  • Deprotection: Stirring the biphasic mixture with HCl at RT for 2-4 hours will simultaneously hydrolyze the Ketal (back to ketone) and the Silyl Ether (back to phenol).

  • Alternative: If acid-sensitive functional groups are introduced, use saturated

    
     for workup and deprotect in a separate step using TBAF (for TBS) and mild acid (for Ketal).
    

Data Summary & Troubleshooting

Expected Yields
MethodElectrophileProduct (C5-Substituted)Yield
Direct n-BuLi DMF5-Formyl derivative< 5% (Complex Mix)
Protected (This Protocol) DMF5-Formyl derivative82-88%
Protected (This Protocol)

5-Carboxy derivative75-80%
Protected (This Protocol)

5-Boronic Acid70-75%
Troubleshooting Guide

Troubleshooting Issue Low Yield / Impurities Check1 Did the Ketal survive? Issue->Check1 Check2 Was the system wet? Check1->Check2 Yes Sol1 Use stronger acid (pTSA) or longer reflux time. Check1->Sol1 No (Ketone present) Check3 Did Wurtz Coupling occur? Check2->Check3 No Sol2 Li-Exchange fails with moisture. Re-dry THF and Glassware. Check2->Sol2 Yes (Protonation) Sol3 Butyl-Aryl coupling observed? Switch to t-BuLi (2 eq) or lower temp to -90°C. Check3->Sol3 Yes

Figure 2: Diagnostic logic for common failure modes in Li-Hal exchange.

Advanced Alternative: The "Turbo Grignard" Route

For researchers seeking to avoid the Ketalization step.

While Lithium exchange requires strict ketone protection, the Knochel-Hauser method using "Turbo Grignard" (


) offers higher functional group tolerance.
  • Concept: The Mg-C bond is less polarized than Li-C, reducing nucleophilic attack on the ketone at low temperatures (-40°C).

  • Limitation: While better, unprotected ketones can still react with Grignards. This method is best used if the ketone is sterically hindered or if the exchange is extremely rapid. For the specific acetophenone derivative in this guide, the Lithium/Protection route (Section 4) remains the gold standard for reliability.

References

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-Hal exchange kinetics).
  • Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Angewandte Chemie International Edition, 50(42), 9794-9824. Link

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic lithium reagents bearing electrophilic groups.[3][4] Preparation by halogen-lithium exchange.[5][6][7] Accounts of Chemical Research, 15(10), 300-305. (Classic review on protecting groups in lithiation).

  • Reich, H. J. (2012). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130-7178. Link

  • Smith, A. B., et al. (2005). Evolution of a Protective Group Strategy. Journal of the American Chemical Society, 127(31), 10879. (Reference for TBS/Ketal orthogonality).

Sources

Method

Functionalization of the ketone group in 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one

Application Note: Strategic Functionalization of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one Introduction & Molecule Profile 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (CAS: 1261606-25-4, hereafter referred to a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one

Introduction & Molecule Profile

1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (CAS: 1261606-25-4, hereafter referred to as Compound A ) represents a "privileged scaffold" in medicinal chemistry. Its dense functionalization offers orthogonal handles for divergent synthesis:

  • Ketone (C1): The primary electrophile for condensation, reduction, and nucleophilic addition.

  • Fluorine (C2): An activating group for Nucleophilic Aromatic Substitution (

    
    ), particularly when the ketone is converted to an electron-withdrawing hydrazone/imine.
    
  • Hydroxyl (C3): A handle for solubility modulation or etherification, positioned to influence chelation.

  • Bromine (C5): A stable handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This Application Note focuses on the chemoselective functionalization of the ketone group , detailing three distinct workflows: Asymmetric Transfer Hydrogenation (ATH), Indazole Heterocyclization, and Claisen-Schmidt Condensation.

Reaction Landscape

The following diagram illustrates the divergent pathways accessible from the ketone moiety of Compound A.

ReactionLandscape Figure 1: Divergent Functionalization Pathways for Compound A Substrate 1-(5-Bromo-2-fluoro- 3-hydroxyphenyl)ethan-1-one ChiralAlc Chiral Alcohol (S)- or (R)-1-(...)-ethanol Substrate->ChiralAlc Workflow 1: Noyori ATH (Ru-TsDPEN, HCOOH) Indazole 5-Bromo-3-methyl- 1H-indazol-7-ol Substrate->Indazole Workflow 2: Hydrazine Cyclization (SNAr Cascade) Chalcone Chalcone Derivatives (Michael Acceptors) Substrate->Chalcone Workflow 3: Claisen-Schmidt (Aldehyde, KOH)

Figure 1: Strategic divergence from the ketone handle. The fluorine atom at C2 plays a critical role in the indazole pathway (Workflow 2).

Workflow 1: Asymmetric Transfer Hydrogenation (The "Chiral Switch")

Objective: Stereoselective reduction of the ketone to a chiral benzylic alcohol. Relevance: Chiral benzylic alcohols are frequent pharmacophores in kinase inhibitors. The presence of the ortho-fluorine and meta-hydroxyl groups requires a catalyst system that tolerates steric crowding and acidic protons.

Mechanism & Rationale

We utilize Noyori’s Asymmetric Transfer Hydrogenation (ATH) .[1][2] The Ruthenium(II)-arene complex with a chiral monosulfonylated diamine ligand (TsDPEN) operates via a metal-ligand bifunctional mechanism. The ortho-fluorine provides a dipole that can actually enhance enantioselectivity (ee) through electronic repulsion in the transition state, provided the correct catalyst enantiomer is chosen.

Protocol: Ru-Catalyzed Reduction

Materials:

  • Compound A (1.0 eq)[3]

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)

  • Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Procedure:

  • Degassing: In a Schlenk flask, dissolve Compound A (10 mmol, 2.33 g) in dry DCM (30 mL). Sparge with nitrogen for 10 minutes.

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (32 mg, 0.05 mmol). The solution should turn deep purple/red.

  • Initiation: Add the HCOOH/Et3N azeotrope (2.5 mL) dropwise via syringe.

  • Reaction: Stir at room temperature (25°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1). The ketone spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench & Workup: Pour mixture into water (50 mL). Extract with DCM (2 x 30 mL). Wash combined organics with saturated

    
     (to remove formic acid) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (0-30% EtOAc in Hexanes).
    

Expected Results:

  • Yield: >90%

  • ee: >95% (Determine via Chiral HPLC, e.g., Chiralcel OD-H column).

  • Note: To invert stereochemistry (R

    
     S), use the (S,S)-TsDPEN catalyst.
    

Workflow 2: Indazole Synthesis (The "Fluorine Displacement")

Objective: Conversion of the acetyl group into a bioactive indazole scaffold. Relevance: This is the highest-value transformation for this specific molecule. The reaction exploits the ortho-fluorine atom. The ketone first condenses with hydrazine to form a hydrazone, which then undergoes an intramolecular


 reaction to displace the fluorine, closing the pyrazole ring.
Mechanism

IndazoleMech Figure 2: Cascade Mechanism to 5-Bromo-3-methyl-1H-indazol-7-ol Step1 Step 1: Condensation Ketone + Hydrazine -> Hydrazone Step2 Step 2: Intramolecular SNAr Nitrogen attacks C2-Fluorine Step1->Step2 - H2O Step3 Step 3: Aromatization Loss of HF -> 1H-Indazole Step2->Step3 - HF

[4][5][6][7]

Protocol: One-Pot Cyclization

Materials:

  • Compound A (1.0 eq)[3]

  • Hydrazine Hydrate (64% or 80% solution, 5.0 eq)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

Step-by-Step Procedure:

  • Setup: Dissolve Compound A (5 mmol, 1.16 g) in Ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Hydrazine Hydrate (1.2 mL, ~25 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

    • Checkpoint: The solution often changes color (yellow to orange/brown) as the hydrazone forms and cyclizes.

  • Completion: Monitor by LC-MS. Look for the mass shift:

    • Start: MW 233.0 (Br isotope pattern).

    • Product (Indazole): MW 227.0 (Loss of F [19] + O [16] + 2H, Gain 2N). Correction: Formula change:

      
      . Mass change: 
      
      
      
      .
  • Workup: Cool to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate to 25% volume, add cold water, and filter.

  • Recrystallization: Recrystallize from Ethanol/Water to yield 5-Bromo-3-methyl-1H-indazol-7-ol .

Data Summary:

ParameterValueNotes
Product 5-Bromo-3-methyl-1H-indazol-7-olNumbering: Br at 5, OH at 7.
Typical Yield 75–85%High atom economy.
Key Byproduct Azine (dimer)Minimized by using excess hydrazine.

Workflow 3: Claisen-Schmidt Condensation (Chalcone Library)

Objective: Synthesis of chalcones (


-unsaturated ketones) for structure-activity relationship (SAR) studies.
Nuance:  The C3-hydroxyl group is acidic (

). Standard basic conditions will deprotonate the phenol, making the ring electron-rich and potentially sluggish. Using 3.0 eq of base ensures the dianion forms, or the phenol can be protected (e.g., MOM-Cl) prior to reaction.
Protocol: KOH-Mediated Condensation

Materials:

  • Compound A (1.0 eq)[3]

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde, 1.1 eq)

  • Base: KOH (40% aq. solution)

  • Solvent: Ethanol

Step-by-Step Procedure:

  • Mixing: Dissolve Compound A (2 mmol) and the aldehyde (2.2 mmol) in Ethanol (10 mL).

  • Base Addition: Add KOH (aq, 40%, 1 mL) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 24 hours. The reaction mixture usually turns deep red/orange due to the extended conjugation of the phenolate-chalcone.

  • Workup (Critical): Acidify carefully with 1N HCl to pH 4–5. The protonated phenol-chalcone will precipitate.

  • Filtration: Filter the solid, wash with water and cold EtOH.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][8] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[5] Indazole Synthesis via

    
     of 2-Fluorophenyl Ketones. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]
    
  • Zhu, W., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes with Hydrazine.[9] The Journal of Organic Chemistry, 71(21), 8166–8172. [Link]

  • Master Organic Chemistry. (2020). The Claisen Condensation and Dieckmann Condensation.[10] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance of fluorine in 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one. This document is designed for researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but challenging building block. Our goal is to provide expert insights and practical troubleshooting for the unique reactivity profile of this molecule, with a special focus on the steric and electronic influence of the ortho-fluorine substituent.

Understanding the Core Challenge: The Ortho-Fluorine Effect

The 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one molecule is a highly functionalized acetophenone, making it a valuable precursor in the synthesis of complex molecules like natural product analogs and potential pharmaceutical agents.[1][2][3] However, its utility is often hampered by the fluorine atom positioned ortho to the acetyl group. This substitution creates a unique set of challenges that must be understood to achieve successful synthetic outcomes.

  • Steric Hindrance: The fluorine atom, while small, exerts significant steric repulsion. This "ortho effect" can physically block the approach of reagents to the acetyl group and the adjacent C-H bond, leading to low yields or failed reactions.[4][5] The acetyl group itself may be forced to twist out of the plane of the benzene ring, which can affect resonance and reactivity.[6]

  • Electronic Influence: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[7][8] This effect acidifies the neighboring phenolic proton and can activate the aromatic ring towards certain types of reactions. However, it also possesses a lone pair that can participate in a resonance-donating effect (+M), a duality that complicates predictions of reactivity.

This guide will address common issues encountered in the laboratory and provide field-proven strategies to overcome these hurdles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My standard nucleophilic addition to the ketone is failing or giving very low yields. What is happening and how can I fix it?

Answer: This is a classic case of steric hindrance from the ortho-fluorine atom. The fluorine atom physically obstructs the trajectory of the incoming nucleophile, making it difficult to attack the electrophilic carbonyl carbon.

Troubleshooting Strategies:

  • Use Smaller, More Potent Nucleophiles: If possible, switch to a less bulky nucleophile. For instance, in a Grignard reaction, consider using methylmagnesium bromide instead of tert-butylmagnesium bromide.

  • Employ Lewis Acid Catalysis: A Lewis acid (e.g., MgBr₂, CeCl₃, BF₃·OEt₂) can coordinate to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon and can help to "pull" the acetyl group into a more favorable conformation for attack, partially overcoming the steric shield of the fluorine.

  • Consider a Two-Step Reduction/Functionalization: For reactions where a direct addition is failing, an alternative is to first reduce the ketone to a secondary alcohol using a sterically unhindered reducing agent like sodium borohydride.[9] The resulting alcohol is often less sterically encumbered and can be functionalized via different pathways, such as conversion to a good leaving group (e.g., mesylate) followed by substitution.

Question 2: I want to perform a reaction at the acetyl group's α-carbon (e.g., an aldol condensation or α-bromination), but I'm getting no reaction. Why?

Answer: The challenge here is twofold: steric hindrance and altered electronics. The ortho-fluorine hinders the approach of a base to deprotonate the α-carbon. Furthermore, the electron-withdrawing nature of the fluorinated ring can influence the pKa of the α-protons.

Troubleshooting Strategies:

  • Use a Non-Nucleophilic, Hindered Base: To form the enolate, a strong, sterically hindered base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) is recommended. These bases are less likely to perform a competing nucleophilic attack on the carbonyl carbon. The strong Li–O coordination can also play a role in stabilizing the resulting intermediate.[10]

  • Pre-form the Silyl Enol Ether: A reliable method to bypass direct enolization is to first form a silyl enol ether using a reagent like TMS-Cl with a base such as triethylamine. The isolated silyl enol ether can then be used in subsequent reactions (e.g., Mukaiyama aldol addition) under milder conditions.

  • Alternative Bromination Conditions: For α-bromination, instead of relying on enolate formation, consider using N-bromosuccinimide (NBS) under conditions that may involve radical pathways or different mechanisms, potentially facilitated by sonication to enhance the reaction rate.[11]

Question 3: Can I replace the ortho-fluorine atom via Nucleophilic Aromatic Substitution (SNAr)?

Answer: This is theoretically possible but extremely challenging. The fluorine atom's strong electron-withdrawing inductive effect activates the ring for nucleophilic attack, which is a positive factor.[8][12] However, several factors work against this reaction:

  • Leaving Group Ability: Fluoride is a notoriously poor leaving group in SNAr compared to other halogens like chlorine or bromine because the C-F bond is exceptionally strong.[12]

  • Steric Crowding: The acetyl and hydroxyl groups flanking the fluorine create a highly congested environment, making it difficult for a nucleophile to approach the C2 position.

  • Competing Reactions: The presence of an acidic hydroxyl group and another halogen (bromine) provides alternative reaction sites.

Recommendation: Direct SNAr on the fluorine is generally not a recommended strategy for this substrate. It is more feasible to introduce functionality at other positions or to choose a starting material that already possesses the desired group at the C2 position.

Question 4: How can I achieve C-H functionalization ortho to the ketone (at the C6 position) without being blocked by the fluorine?

Answer: This is an excellent application for directed ortho-metalation (DoM) or transition metal-catalyzed C-H activation. The ketone's carbonyl oxygen can act as a powerful directing group to guide a metal catalyst to the otherwise inaccessible C6 position.

Recommended Strategies:

  • Palladium or Ruthenium Catalysis: Numerous methods have been developed for the ortho-C–H functionalization (e.g., arylation, alkylation, silylation) of aromatic ketones.[13][14] Catalysts like RuH₂(CO)(PPh₃)₃ or various palladium complexes can be employed.[13][15] The reaction often proceeds through a cyclometalated intermediate where the metal coordinates to the carbonyl oxygen and activates the adjacent C-H bond.

  • Use of a Transient Directing Group: To enhance selectivity and reactivity, a transient directing group can be formed in situ. For example, reacting the ketone with an amino acid like glycine can form a ketimine/carboxylate bidentate directing group that strongly coordinates to the metal catalyst (e.g., Palladium), ensuring precise ortho-C–H activation.[15][16]

Workflow for Choosing a C-H Activation Strategy

C_H_Activation start Goal: Functionalize C6 Position strategy Choose C-H Activation Strategy start->strategy option1 Direct Ketone-Directed Functionalization strategy->option1 option2 Transient Directing Group Strategy strategy->option2 cat1 Catalyst System: RuH₂(CO)(PPh₃)₃ for alkylation Pd(OAc)₂ with ligands for arylation option1->cat1 pros1 Pros: Fewer steps, atom economical Cons: May require higher temperatures option1->pros1 cat2 Catalyst System: Pd(OAc)₂ + Amino Acid (e.g., Glycine) + Oxidant/Coupling Partner option2->cat2 pros2 Pros: Higher selectivity, milder conditions Cons: Requires additional reagent (amino acid) option2->pros2

Caption: Decision workflow for C-H activation at the C6 position.

Key Experimental Protocols

Protocol 1: Lewis Acid-Mediated Nucleophilic Addition (Example: Grignard Reaction)

This protocol outlines a general procedure for improving the yield of a Grignard reaction in the presence of steric hindrance.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous Cerium(III) chloride (CeCl₃) (1.2 eq).

  • Activation: Add dry THF and stir the suspension vigorously for 2 hours at room temperature to activate the CeCl₃.

  • Cooling: Cool the suspension to -78 °C (dry ice/acetone bath).

  • Grignard Addition: Add the Grignard reagent (e.g., MeMgBr, 1.5 eq) dropwise to the CeCl₃ suspension and stir for 1 hour. This forms the more reactive organocerium reagent in situ.

  • Substrate Addition: Dissolve 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (1.0 eq) in dry THF and add it dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed ortho-C-H Arylation using a Transient Directing Group

This protocol is adapted from established methods for the arylation of aromatic ketones.[15]

  • Reaction Setup: In a Schlenk tube, combine 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (1.0 eq), the desired aryl boronic acid (2.0 eq), glycine (0.4 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.5 eq).

  • Solvent: Add a suitable solvent, such as 1,2-dichloroethane (DCE) or t-AmylOH.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Heating: Heat the reaction mixture at 100-120 °C for 12-24 hours, or until TLC/LC-MS analysis shows consumption of the starting material.

  • Cooling & Filtration: Cool the reaction to room temperature and dilute with dichloromethane (DCM). Filter the mixture through a pad of Celite to remove inorganic salts.

  • Workup: Concentrate the filtrate and re-dissolve in a suitable solvent for aqueous workup. Wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer and purify the residue by flash column chromatography.

Table 1: Comparison of Catalytic Systems for C-H Functionalization
Reaction TypeCatalyst SystemDirecting GroupTypical ConditionsKey AdvantageReference
Ortho-Alkylation RuH₂(CO)(PPh₃)₃Ketone CarbonylToluene, 135 °CDirect coupling with olefins[13]
Ortho-Arylation Pd(OAc)₂ + LigandKetone CarbonylHigh Temp, w/ OxidantAccess to biaryl structures[15]
Ortho-Silylation Pd(OAc)₂ + AuxiliaryAminooxyamideToluene, 110 °CIntroduces silyl group[14]
Ortho-Arylation Pd(OAc)₂ + GlycineTransient KetimineDCE, 120 °CMilder, higher selectivity[15]

References

  • Transition Metal-Catalyzed Ketone-Directed or Mediated C−H Functionaliz
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
  • Palladium-Catalyzed ortho-C(sp2)-H Silylation of Aromatic Ketones Using an Aminooxyamide Auxiliary.PubMed.
  • A General Method to Access Sterically Hindered and Complex Ethers.
  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • Electrophilic Aromatic Substitution AR5. Directing Effects.csbsju.
  • Pd-Catalyzed Direct ortho-C–H Arylation of Aromatic Ketones Enabled by a Transient Directing Group.
  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin.PMC.
  • Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis.Preprints.org.
  • 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one.Benchchem.
  • Amino Acetophenones as Building Blocks for the Synthesis of N
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?Chemistry Stack Exchange.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.PMC.
  • Ortho Alkylation of Aromatic Ketimine with Functionalized Alkene by Rh(I)
  • Synthesis of Functionalized Acetophenone.
  • USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES.ijpsr.com.
  • Palladium catalyzed ortho-C(sp2)–H activation/cyclization of aryl amines assisted by imine and vinylacetic acid.PMC.
  • A new reaction to enhance aromatic ketone use in chemical synthesis.ScienceDaily.
  • What's a good reducing agent for a sterically hindered ketone?Reddit.
  • Deciding which group twists out of the plane when ortho effect takes place.Chemistry Stack Exchange.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.Chemical Society Reviews (RSC Publishing).
  • 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one.Sigma-Aldrich.
  • Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones.
  • 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE SDS.Echemi.com.
  • Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone...
  • 16.6: An Explanation of Substituent Effects.Chemistry LibreTexts.
  • 16.
  • A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones.Asian Journal of Organic & Medicinal Chemistry.
  • 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)ethan-1-one.Reagentia.

Sources

Optimization

Improving column chromatography separation of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one

Technical Support Center: Chromatography Solutions Topic: Improving Column Chromatography Separation of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one Welcome to the technical support center. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Solutions

Topic: Improving Column Chromatography Separation of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one via column chromatography. This molecule, with its combination of a phenolic hydroxyl group, a ketone, and halogen substituents, presents a unique set of purification challenges due to its polarity and potential for strong interaction with silica gel. This document provides in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the principles at play to empower you to optimize your separation process.

Frequently Asked Questions (FAQs)

Q1: My compound, 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one, is streaking or "tailing" on my silica TLC plate and column. What causes this and how can I fix it?

A: Tailing is a common issue when purifying phenolic compounds on silica gel. The primary cause is the acidic nature of the phenolic hydroxyl group, which can engage in strong, sometimes irreversible, interactions with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to uneven migration and a smeared or "tailing" spot.

  • Solution: To mitigate this, you can add a small amount of a polar, acidic modifier to your mobile phase. Typically, 0.1-1% of acetic acid or formic acid is sufficient.[1] This modifier protonates the silica surface and competes for the active binding sites, resulting in sharper bands and more symmetrical peaks. Always test the modified solvent system on a TLC plate first.

Q2: What is the ideal Retention Factor (Rf) I should aim for on a TLC plate before scaling up to a column?

A: For optimal separation on a column, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[2] An Rf in this range provides a good balance, ensuring the compound moves through the column at a reasonable rate without eluting too close to the solvent front (high Rf) or requiring excessively large volumes of solvent (low Rf). Crucially, the separation factor (the difference in Rf values) between your target compound and any impurities should be at least 0.1-0.2.[3]

Q3: My compound is very polar and barely moves off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A: When a compound is too polar for standard solvent systems like ethyl acetate/hexanes, you need to employ a more polar mobile phase.[4] A common and effective choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[5] Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it until you achieve the desired Rf value on the TLC plate.

Q4: Is it safe to use high concentrations of methanol with a silica gel column?

A: Caution is advised. While methanol is an excellent polar solvent, using it in high concentrations (typically >10-15%) with silica gel can be problematic. Methanol can be polar enough to dissolve small amounts of the silica stationary phase, which can lead to your purified compound being contaminated with silica.[5] If high polarity is required, it is often better to use a step gradient on the column, finishing with a higher percentage of methanol, rather than running the entire column in a high-concentration methanol mixture.

Troubleshooting Guide: From Poor Separation to High Purity

This section addresses specific experimental problems with potential causes and actionable solutions.

Problem 1: Poor Separation / Co-elution of Impurities

You observe overlapping spots on your TLC plate or find that collected column fractions contain both your desired product and impurities.

Caption: Troubleshooting workflow for diagnosing and resolving poor chromatographic separation.

Solvent System (Non-polar:Polar)Selectivity Class & CharacteristicsBest For...Troubleshooting Tips
Hexanes / Ethyl Acetate Standard, versatile system. Ethyl acetate is a hydrogen bond acceptor.General purpose purification of moderately polar compounds.If separation is poor, the different polarity of impurities may not be fully exploited. A good starting point.[6]
Dichloromethane / Methanol Stronger, more polar system. Methanol is a hydrogen bond donor and acceptor.Highly polar compounds that do not move in Hex/EtOAc.[7]Start with low % MeOH (1-5%). High concentrations (>10%) can dissolve silica.[5]
Toluene / Ethyl Acetate Toluene offers different selectivity for aromatic compounds due to π-π interactions.Separating aromatic compounds with similar polarities.[7]Can significantly alter the elution order compared to aliphatic non-polar solvents like hexanes.
Hexanes / Acetone Acetone is a polar aprotic solvent, offering different selectivity from ethyl acetate.Compounds that may be sensitive to protic solvents or where EtOAc provides poor resolution.Can be a good alternative when other systems fail to provide adequate separation.
Additives (0.1-1%) Acetic Acid (AcOH) or Triethylamine (TEA)Use AcOH for acidic compounds (like phenols) to reduce tailing.[1] Use TEA for basic compounds (amines).[5]Always test the effect of the additive on TLC first, as it can change Rf values.
  • Prepare Stock Solution: Dissolve a small amount of your crude 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Spot TLC Plates: On three separate TLC plates, spot your crude mixture.

  • Develop Plates: Develop each plate in a different solvent system. A good starting screen is:

    • Plate 1: 30% Ethyl Acetate in Hexanes

    • Plate 2: 5% Methanol in Dichloromethane

    • Plate 3: 30% Ethyl Acetate in Toluene

  • Visualize and Analyze: After development, visualize the plates under UV light. Identify the solvent system that provides an Rf of 0.2-0.4 for the target compound and the greatest possible separation from all impurities.

  • Optimize: Fine-tune the solvent ratio of the most promising system to maximize separation. If tailing is observed, add 0.5% acetic acid to the mobile phase and re-run the TLC.

Problem 2: Low Yield or Complete Loss of Compound

You run the column but recover significantly less material than you loaded, or in a worst-case scenario, none at all.

Caption: Diagnostic flowchart for troubleshooting low product yield after column chromatography.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • University of York, Department of Chemistry. Determining a solvent system. Available at: [Link]

  • Horváth, Z., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Acta Chromatographica, 31(3), 180-186. Available at: [Link]

  • Teledyne ISCO. Correlating TLC to Isocratic Separation. Available at: [Link]

  • Abdou, M. I., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry, 102(16), 5537-5548. Available at: [Link]

  • Restek. A Guide to the Care, Maintenance, and Troubleshooting of Capillary GC Columns. Available at: [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Available at: [Link]

  • Dallüge, J., & Schoenmakers, P. (2009). Improving HPLC Separation of Polyphenols. LCGC International, 22(10). Available at: [Link]

  • ResearchGate. How can I select the solvent system for column chromatography? (2015). Available at: [Link]

  • ResearchGate. Column chromatography of phenolics? (2013). Available at: [Link]

  • Osu, C. I., & Odoemelam, S. A. (2014). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Available at: [Link]

  • University of California, Los Angeles (UCLA) Chemistry. Column Chromatography. Available at: [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Available at: [Link]

  • Jantan, I., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(15), 5787. Available at: [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Available at: [Link]

  • Reddit. r/OrganicChemistry - Trouble with Column Chromatography of phenolic compounds. (2023). Available at: [Link]

  • Reddit. r/OrganicChemistry - Chromatography to separate polar molecules?. (2022). Available at: [Link]

  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Available at: [Link]

  • Reddit. r/Chempros - Resources on 3+ component chromatography solvent systems?. (2023). Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography. Available at: [Link]

  • Nichols, L. (2022). 2.3D: Separation Theory. Chemistry LibreTexts. Available at: [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]

  • Duarte, B., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169. Available at: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Available at: [Link]

  • Priyanka, P., et al. (2021). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 6(11). Available at: [Link]

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Reference Data & Comparative Studies

Validation

Validating the Structure of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one via X-ray Crystallography

Executive Summary: The Structural Certainty Challenge In pharmaceutical intermediate synthesis, determining the exact regiochemistry of polysubstituted benzenes is a critical bottleneck. For the compound 1-(5-Bromo-2-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Certainty Challenge

In pharmaceutical intermediate synthesis, determining the exact regiochemistry of polysubstituted benzenes is a critical bottleneck. For the compound 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (CAS: 1089706-28-4), standard spectroscopic methods often yield ambiguous results due to the "silent" nature of quaternary carbons and the complex coupling patterns of fluorine.

This guide serves as a technical comparison and validation protocol. It establishes Single Crystal X-ray Diffraction (SC-XRD) as the superior validation standard over NMR and MS for this specific class of halogenated phenols, providing the definitive "ground truth" required for regulatory filing and downstream synthesis.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

While NMR is the workhorse of organic chemistry, it faces distinct limitations with electron-deficient, polysubstituted aromatics. The following analysis compares the performance of SC-XRD against standard alternatives for this specific acetophenone derivative.

Performance Matrix: Structural Elucidation Capability
FeatureSC-XRD (The Gold Standard) 1D/2D NMR (

H,

C, NOESY)
Mass Spectrometry (HRMS)
Regioisomer Certainty Absolute (100%) . Direct visualization of Br/F/OH positions.Conditional . Relies on

coupling constants and NOE signals, which can be weak or overlapping.
None . Identifies mass (m/z 232/234), not connectivity.
Stereochemistry Defines absolute configuration and packing.Relative only; often ambiguous for planar aromatics.N/A
Intermolecular Forces Maps H-bonding networks (critical for solubility/bioavailability).Inferential only (concentration-dependent shifts).N/A
Sample State Solid (Crystal). Represents the bulk material form.[1]Solution. Dynamic averaging may hide tautomers.Gas phase (ionized).
Data Acquisition Time 2–6 Hours (modern sources).10–30 Minutes.[2]< 5 Minutes.
The "Regioisomer Trap" in NMR

For 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one, the competition between the Fluorine (


-director) and Hydroxyl (

-director) groups creates synthetic routes that may yield isomeric impurities (e.g., the 4-bromo or 6-bromo isomers).
  • NMR Failure Mode: In

    
    H NMR, the aromatic region may show two doublets or singlets depending on substitution. Distinguishing the 5-bromo from the 4-bromo isomer requires complex HMBC (Heteronuclear Multiple Bond Correlation) experiments to trace Carbon-Proton connectivity across the heteroatoms.
    
  • X-ray Success Mode: SC-XRD utilizes the high electron density of Bromine (

    
    ) to act as a heavy-atom marker, unambiguously solving the phase problem and locating the halogen relative to the acetyl group.
    

Visualization: The Validation Decision Logic

The following diagram outlines the logical pathway for selecting SC-XRD over NMR for this compound.

ValidationLogic Start Synthesize Target: 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one CheckPurity Initial Purity Check (LC-MS / TLC) Start->CheckPurity NMR_1H 1H NMR Analysis CheckPurity->NMR_1H Ambiguity Is Regiochemistry Ambiguous? NMR_1H->Ambiguity NMR_2D Run 2D NMR (NOESY / HMBC) Ambiguity->NMR_2D Yes (Peaks overlap) FinalValidation Definite Structure Validation Ambiguity->FinalValidation No (Clear J-coupling) StillAmbiguous Ambiguity Persists? (Overlapping Peaks) NMR_2D->StillAmbiguous Crystallization Initiate Crystallization (Slow Evaporation) StillAmbiguous->Crystallization Yes StillAmbiguous->FinalValidation No SC_XRD SC-XRD Data Collection (Mo Source) Crystallization->SC_XRD StructureSolve Structure Solution (Direct Methods/SHELX) SC_XRD->StructureSolve StructureSolve->FinalValidation

Figure 1: Decision matrix for deploying X-ray crystallography when spectroscopic data is inconclusive.

Experimental Protocol: Validating the Structure

To replicate this validation, follow this self-validating protocol designed for halogenated phenols.

Phase 1: Crystal Growth (The Critical Step)

Acetophenone derivatives often form needles or plates. For X-ray, we require a block-like crystal (


 mm).
  • Solvent Selection: Use Ethanol/Hexane or Dichloromethane/Pentane . The presence of the hydroxyl group (-OH) and carbonyl (C=O) suggests moderate polarity.

  • Method: Slow Evaporation.

    • Dissolve 20 mg of the compound in 2 mL of Ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Cover with parafilm and poke 3 small holes.

    • Store in a vibration-free, dark environment at 4°C.

  • Observation: Harvest crystals after 48–72 hours. Look for clear, prismatic crystals. Avoid twinned crystals (X-shaped or clustered).

Phase 2: Data Collection & Refinement
  • Radiation Source: Molybdenum (Mo-K\alpha,

    
     Å)  is mandatory.
    
    • Reasoning: Bromine absorbs Copper (Cu) radiation heavily, leading to significant absorption errors. Mo radiation penetrates the heavy atom better, yielding more accurate bond lengths.

  • Temperature: Collect at 100 K (using a cryostream).

    • Reasoning: Freezes thermal vibration of the terminal fluorine and methyl groups, improving resolution.

Phase 3: Structural Solution Workflow

The following DOT diagram details the computational refinement process using SHELX.

RefinementWorkflow RawData Raw Diffraction Frames Integration Integration & Scaling (SAINT/SADABS) RawData->Integration Absorption Correction SpaceGroup Space Group Determination (XPREP) Integration->SpaceGroup Phasing Phasing (Heavy Atom Method) Locate Br atom SpaceGroup->Phasing Refinement Refinement (SHELXL) Least Squares Phasing->Refinement Add H-atoms (Riding Model) CheckCIF Validation (CheckCIF) Alert Level A/B Check Refinement->CheckCIF CheckCIF->Refinement Fix Outliers

Figure 2: Crystallographic refinement workflow emphasizing absorption correction for Bromine.

Expected Results & Interpretation

When analyzing the solved structure, specific geometric parameters confirm the identity of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one .

Intramolecular Hydrogen Bond (The "Lock")

In o-hydroxyacetophenones, a characteristic Intramolecular Hydrogen Bond (IMHB) forms between the phenolic hydroxyl and the carbonyl oxygen.

  • Validation Check: Measure the distance between

    
     and 
    
    
    
    .
  • Target Value:

    
     Å.
    
  • Significance: This planarizes the molecule, locking the conformation. If this bond is absent, the regiochemistry (position of -OH relative to acetyl) is likely incorrect.

Halogen Positioning
  • C-Br Bond Length: Expected range

    
     Å.
    
  • C-F Bond Length: Expected range

    
     Å.
    
  • Validation: The Bromine atom should be para to the Fluorine atom (positions 5 and 2). This spatial arrangement is immediately visible in the electron density map and confirms the specific isomer.

Crystal Packing

Expect


-

stacking interactions between the phenyl rings due to the electron-withdrawing nature of the halogens, which depletes electron density in the ring, inviting stacking with electron-rich neighbors or inverted stacks.

References

  • Grover, P. et al. (2017). "Why is crystallography still used in some cases for small molecule structure determination?" Stack Exchange Chemistry. Available at: [Link]

  • Oxford Instruments. (2024). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Notes. Available at: [Link]

  • Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure Technical Guides. Available at: [Link]

  • Pulstec USA. (2023). "Single Crystal X-Ray Diffraction Advantages and Applications." Pulstec Technology. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
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